2-(3-Bromo-4-nitrophenyl)acetonitrile

Description

BenchChem offers high-quality 2-(3-Bromo-4-nitrophenyl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Bromo-4-nitrophenyl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

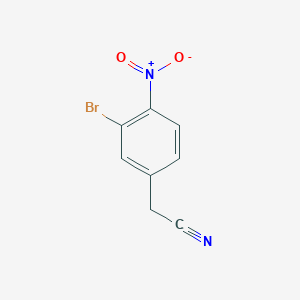

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromo-4-nitrophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-7-5-6(3-4-10)1-2-8(7)11(12)13/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDQUHJKLXOJGEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC#N)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901298067 | |

| Record name | 3-Bromo-4-nitrobenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901298067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124840-60-4 | |

| Record name | 3-Bromo-4-nitrobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124840-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-nitrobenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901298067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(3-Bromo-4-nitrophenyl)acetonitrile chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthesis of 2-(3-Bromo-4-nitrophenyl)acetonitrile

Executive Summary

2-(3-Bromo-4-nitrophenyl)acetonitrile (CAS 124840-60-4) is a specialized halogenated nitroaromatic intermediate critical in the synthesis of fused heterocyclic systems. Its structural uniqueness lies in the ortho-bromo-nitro motif combined with a para-acetonitrile handle. This trifunctional scaffold allows for orthogonal functionalization: the nitrile group serves as a precursor for acids, amides, or amines; the nitro group provides a latent aniline for cyclization; and the bromo substituent acts as a handle for transition-metal-catalyzed cross-couplings or nucleophilic aromatic substitution (

This guide details the physicochemical properties, validated synthesis protocols, and reactivity profiles of this compound, specifically tailored for researchers in medicinal chemistry and drug development.

Chemical Identity & Physicochemical Properties

The following data consolidates the core identifiers and physical characteristics of 2-(3-Bromo-4-nitrophenyl)acetonitrile.

| Property | Data |

| IUPAC Name | 2-(3-Bromo-4-nitrophenyl)acetonitrile |

| Common Synonyms | 3-Bromo-4-nitrobenzyl cyanide; (3-Bromo-4-nitrophenyl)acetonitrile |

| CAS Number | 124840-60-4 |

| Molecular Formula | |

| Molecular Weight | 241.04 g/mol |

| Physical State | Solid (typically pale yellow to orange crystalline powder) |

| Melting Point | Predicted: 65–75°C (Experimental data limited; analogs melt ~50–60°C) |

| Solubility | Soluble in DMSO, DMF, EtOAc, DCM; Insoluble in water |

| pKa (Calculated) | ~16.5 (active methylene protons, |

| SMILES | N#CCC1=CC(Br)=C(=O)C=C1 |

Validated Synthesis Protocol

The most reliable synthesis route proceeds from commercially available 3-bromo-4-nitrotoluene . This pathway avoids the regioselectivity issues associated with direct nitration of phenylacetonitrile derivatives.

Step 1: Radical Bromination (Wohl-Ziegler Reaction)

Objective: Convert the methyl group to a bromomethyl group.

-

Reagents: 3-Bromo-4-nitrotoluene (1.0 equiv), N-Bromosuccinimide (NBS, 1.05 equiv), Benzoyl Peroxide (BPO, 0.05 equiv) or AIBN.

-

Solvent: Carbon Tetrachloride (

) or Trifluorotoluene (PhCF -

Protocol:

-

Dissolve 3-bromo-4-nitrotoluene in anhydrous solvent (0.2 M concentration).

-

Add NBS and the radical initiator (BPO/AIBN).

-

Heat to reflux (80–90°C) under an inert atmosphere (

or Ar) for 4–6 hours. -

Self-Validation: Monitor reaction progress via TLC (Hexane/EtOAc 8:1). The starting material (

~0.6) should disappear, and a new, slightly more polar spot (benzyl bromide) should appear. -

Workup: Cool to room temperature. Filter off the succinimide byproduct. Concentrate the filtrate in vacuo to yield crude 3-bromo-4-nitrobenzyl bromide.

-

Note: Use the crude immediately to prevent hydrolysis or degradation.

-

Step 2: Nucleophilic Cyanation

Objective: Displace the benzylic bromide with a cyanide anion to form the acetonitrile.

-

Reagents: Crude 3-bromo-4-nitrobenzyl bromide (1.0 equiv), Sodium Cyanide (NaCN, 1.5 equiv).

-

Solvent: Ethanol/Water (4:1) or DMSO (for faster rates).

-

Protocol:

-

Dissolve the crude bromide in the solvent system.

-

Add NaCN carefully (Caution: Toxic).

-

Stir at ambient temperature for 1 hour, then heat to 50–60°C for 2 hours.

-

Self-Validation: Monitor via TLC. The bromide spot will disappear, replaced by the more polar nitrile spot.

-

Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate.[1] -

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 0–30% EtOAc in Hexanes).

-

Figure 1: Step-wise synthesis pathway from 3-bromo-4-nitrotoluene to the target nitrile.

Reactivity Profile & Mechanisms

This compound exhibits three distinct reactivity vectors, enabling its use as a versatile scaffold.

Vector A: Nucleophilic Aromatic Substitution ( )

The bromine atom at position 3 is activated by the ortho-nitro group at position 4. While less reactive than a fluoro-analog, the bromo-group can be displaced by strong nucleophiles (amines, thiols, alkoxides) under heating.

-

Mechanism: Addition-Elimination via a Meisenheimer complex.

-

Application: Introduction of amino chains to form 2-(3-amino-4-nitrophenyl)acetonitriles, which are precursors to benzimidazoles.

Vector B: Nitrile Transformations

The acetonitrile group (-CH

-

Hydrolysis: Acidic hydrolysis (

) yields 2-(3-bromo-4-nitrophenyl)acetic acid . -

Reduction: Catalytic hydrogenation (

, Raney Ni) or hydride reduction (

Vector C: Nitro Group Reduction

Reduction of the nitro group (using

-

Significance: The resulting ortho-bromoaniline motif is a prime substrate for Buchwald-Hartwig aminations or palladium-catalyzed indole synthesis.

Figure 2: Primary reactivity vectors available for scaffold diversification.

Applications in Drug Discovery

Heterocycle Synthesis: Benzimidazoles & Quinoxalines

The 3-bromo-4-nitro substitution pattern is ideal for constructing fused bicyclic nitrogen systems.

-

Benzimidazoles:

displacement of the bromine with a primary amine ( -

Quinoxalines:

with an

Indole Synthesis (Modified)

While the Batcho-Leimgruber synthesis typically requires an ortho-nitroalkyl arrangement, this para-isomer can be utilized via the Bartoli-like or Palladium-catalyzed approaches after modification:

-

Strategy: Reduce the nitro group to an amine. Protect the amine. Use the ortho-bromo group for a Sonogashira coupling with an alkyne, followed by cyclization to form a substituted indole.

Safety & Handling

-

Cyanide Hazard: The synthesis involves Sodium Cyanide (

). All operations must be performed in a well-ventilated fume hood with a cyanide antidote kit available. Waste must be treated with bleach (sodium hypochlorite) to quench cyanide residues. -

Nitro Compounds: Potentially explosive if heated under confinement. Avoid distilling high-boiling nitro residues to dryness.

-

Skin/Eye Contact: The compound is an irritant and potentially toxic by absorption. Wear nitrile gloves, safety goggles, and a lab coat.

References

-

Synthesis of Nitrobenzyl Cyanides: Preparation of substituted nitrobenzyl cyanides via bromination of nitrotoluenes. US Patent Application US20100168128A1 (Example 12).

-

S_NAr Reactivity of o-Bromonitrobenzenes: Nucleophilic aromatic substitution of ortho-halonitrobenzenes. Journal of Organic Chemistry, 2005.

-

General Properties of Phenylacetonitriles: PubChem Compound Summary for 2-(3-Bromo-4-nitrophenyl)acetonitrile.

Sources

An In-depth Technical Guide to 2-(3-Bromo-5-nitrophenyl)acetonitrile

A Note on Isomeric Specificity: This guide focuses on 2-(3-Bromo-5-nitrophenyl)acetonitrile due to the prevalence of data for this specific isomer. Researchers interested in other isomers, such as 2-(3-bromo-4-nitrophenyl)acetonitrile, should exercise caution and verify the specific properties and handling procedures for that compound.

Introduction

2-(3-Bromo-5-nitrophenyl)acetonitrile is a substituted aromatic nitrile that serves as a valuable building block in organic synthesis. Its trifunctional nature, featuring a reactive nitrile group, a bromine atom amenable to cross-coupling reactions, and a nitro group that can be a directing group or be reduced to an amine, makes it a versatile intermediate. This guide provides a comprehensive overview of its physicochemical properties, synthesis, potential applications, and safety considerations, tailored for professionals in chemical research and drug development. The strategic placement of its functional groups allows for sequential and regioselective modifications, opening avenues for the synthesis of complex molecular architectures.

Section 1: Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of 2-(3-Bromo-5-nitrophenyl)acetonitrile is essential for its effective use in research and development. These properties dictate its reactivity, solubility, and appropriate handling and storage conditions.

Key Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 2-(3-bromo-5-nitrophenyl)acetonitrile | [1] |

| Molecular Formula | C₈H₅BrN₂O₂ | [1][2] |

| Molecular Weight | 241.04 g/mol | [1][2] |

| CAS Number | 875819-44-6 | [1][2] |

| Canonical SMILES | C1=C(C=C(C=C1[O-])Br)CC#N | [1] |

| InChI Key | IEIQKZJDWXZNEO-UHFFFAOYSA-N | [1] |

| Appearance | Solid (form may vary) | |

| Purity | ≥98% (typical commercial grade) | [2] |

| Storage | Sealed in dry, 2-8°C | [2] |

Structural Representation

Caption: 2D structure of 2-(3-Bromo-5-nitrophenyl)acetonitrile.

Section 2: Synthesis and Mechanistic Considerations

The synthesis of phenylacetonitrile derivatives often involves the introduction of the cyanomethyl group onto a substituted benzene ring. A common strategy is the cyanation of a corresponding benzyl halide.

Hypothetical Synthetic Protocol: Cyanation of 3-Bromo-5-nitrobenzyl Bromide

This protocol is based on general methodologies for the synthesis of benzyl cyanides.

-

Preparation of the Starting Material: The synthesis would commence with 3-bromo-5-nitrotoluene. Radical bromination of the methyl group, for instance using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide in a non-polar solvent such as carbon tetrachloride, would yield 3-bromo-5-nitrobenzyl bromide.

-

Nucleophilic Substitution with Cyanide: The resulting benzyl bromide is then subjected to a nucleophilic substitution reaction with a cyanide salt, such as sodium or potassium cyanide.

-

Reaction: 3-bromo-5-nitrobenzyl bromide + NaCN → 2-(3-Bromo-5-nitrophenyl)acetonitrile + NaBr

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used to dissolve the cyanide salt and facilitate the Sₙ2 reaction.

-

Temperature: The reaction is often carried out at room temperature to slightly elevated temperatures to ensure a reasonable reaction rate while minimizing side reactions.

-

-

Work-up and Purification:

-

The reaction mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified, commonly by column chromatography on silica gel or by recrystallization, to yield the pure 2-(3-bromo-5-nitrophenyl)acetonitrile.

-

Synthetic Workflow Diagram

Caption: Synthetic workflow for 2-(3-Bromo-5-nitrophenyl)acetonitrile.

Section 3: Applications in Drug Discovery and Organic Synthesis

The utility of 2-(3-Bromo-5-nitrophenyl)acetonitrile lies in its capacity to serve as a scaffold for the synthesis of more elaborate molecules.

Role as a Pharmaceutical Intermediate

Bromo- and nitro-substituted phenylacetonitriles are precursors to a variety of heterocyclic compounds and other complex structures that are of interest in medicinal chemistry.

-

Synthesis of Kinase Inhibitors: Similar structures have been identified as key intermediates in the synthesis of kinase inhibitors, such as those targeting PI3K/mTOR pathways.[3] The bromo-nitrophenyl scaffold can be elaborated through sequential reactions.

-

Versatile Functional Group Transformations:

-

The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.

-

The nitro group can be reduced to an aniline derivative, which is a common precursor for a wide range of pharmaceuticals. This aniline can then undergo various reactions such as acylation, alkylation, or serve as a nucleophile in substitution reactions.

-

The bromine atom is well-suited for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse aryl, alkyl, or alkynyl substituents.

-

Use in Agrochemical and Materials Science

Beyond pharmaceuticals, related bromoacetonitrile compounds are used in the production of agrochemicals like herbicides and fungicides.[4] The unique electronic properties imparted by the bromo and nitro substituents may also make this compound and its derivatives of interest in materials science.

Section 4: Safety, Handling, and Toxicity

Given the presence of bromo and nitrile functional groups, 2-(3-Bromo-5-nitrophenyl)acetonitrile should be handled with care, following standard laboratory safety procedures.

Hazard Identification and Precautionary Measures

While specific toxicity data for this compound is limited, information from related substances provides guidance.

-

Toxicity: Bromoacetonitrile and nitrophenylacetonitrile compounds are generally considered toxic if swallowed, in contact with skin, or if inhaled.[5][6] They can cause skin and eye irritation, and may cause respiratory irritation.[6][7]

-

Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.

-

First Aid Measures

-

In case of skin contact: Immediately wash with plenty of soap and water.[6]

-

In case of eye contact: Rinse cautiously with water for several minutes.[7]

-

If inhaled: Move the person to fresh air.[6]

-

If swallowed: Rinse mouth and seek immediate medical attention.[6]

Conclusion

2-(3-Bromo-5-nitrophenyl)acetonitrile is a strategically functionalized molecule with significant potential as an intermediate in organic synthesis. Its value is particularly evident in the field of medicinal chemistry, where it can serve as a starting point for the development of novel therapeutic agents. A comprehensive understanding of its properties, synthetic routes, and safe handling practices is paramount for its effective and responsible use in the laboratory.

References

-

PubChem. 2-(3-Bromo-5-nitrophenyl)acetonitrile. National Center for Biotechnology Information. [Link]

- Google Patents. CN101219967B - The preparation method of 2-nitro substituted phenylacetonitrile compounds.

-

ResearchGate. Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [Link]

Sources

- 1. 2-(3-Bromo-5-nitrophenyl)acetonitrile | C8H5BrN2O2 | CID 53414241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. researchgate.net [researchgate.net]

- 4. lifechempharma.com [lifechempharma.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-(3-Bromo-4-nitrophenyl)acetonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(3-Bromo-4-nitrophenyl)acetonitrile, a key chemical intermediate. We will delve into its structural characteristics, physicochemical properties, synthesis protocols, chemical reactivity, and safety considerations. The information presented herein is synthesized from established chemical literature and safety data to provide a reliable resource for laboratory and development applications.

Core Chemical Identity and Structure

2-(3-Bromo-4-nitrophenyl)acetonitrile is an aromatic compound characterized by a phenylacetonitrile core substituted with both a bromo and a nitro group. This specific arrangement of functional groups imparts distinct reactivity, making it a valuable building block in organic synthesis.

IUPAC Name: 2-(3-Bromo-4-nitrophenyl)acetonitrile CAS Number: 875819-44-6[1] Molecular Formula: C₈H₅BrN₂O₂[1] Synonyms: 3-Bromo-4-nitrophenylacetonitrile[1]

Molecular Structure

The structure consists of a benzene ring where the acetonitrile group (-CH₂CN) is at position 1. A bromo substituent is located at position 3, and a nitro group (-NO₂) is at position 4. The relative positions of these electron-withdrawing groups significantly influence the molecule's electronic properties and reactivity.

Caption: 2D Structure of 2-(3-Bromo-4-nitrophenyl)acetonitrile.

Physicochemical Properties

A summary of the key computed and experimental properties of the compound is provided below. These properties are critical for designing experimental conditions, including solvent selection and purification methods.

| Property | Value | Source |

| Molecular Weight | 241.04 g/mol | [1] |

| Appearance | Solid (predicted) | - |

| XLogP3-AA | 2.1 | [1] |

| Topological Polar Surface Area (TPSA) | 66.93 Ų | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 2 | [2] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [2] |

Synthesis Pathway and Experimental Protocol

The synthesis of 2-(3-Bromo-4-nitrophenyl)acetonitrile is not widely detailed in standard literature but can be inferred from related preparations. A common synthetic route involves the nitration and subsequent bromination of a phenylacetonitrile precursor. A patent describes a method starting from phenylacetonitrile, which involves a two-step process: nitration followed by bromination.[3]

Synthesis Workflow

The logical flow for the synthesis begins with the functionalization of the aromatic ring of phenylacetonitrile. The nitration step introduces the nitro group, primarily at the para position due to the ortho,para-directing nature of the cyanomethyl group, though a mixture of isomers is possible. The subsequent bromination of the resulting p-nitrophenylacetonitrile introduces the bromine atom.

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative synthesis adapted from patent literature.[3] CAUTION: This reaction involves strong acids and hazardous materials. All steps must be performed in a certified fume hood with appropriate personal protective equipment (PPE).

Step 1: Nitration of Phenylacetonitrile

-

Apparatus Setup: Equip a three-neck flask with a dropping funnel, a mechanical stirrer, and a thermometer. Place the flask in an ice-water bath to maintain low temperatures.

-

Acid Mixture: Carefully add a mixture of concentrated nitric acid and concentrated sulfuric acid to the flask. Cool the mixture to 5-10°C.[3]

-

Reactant Addition: Add phenylacetonitrile dropwise from the dropping funnel, ensuring the internal temperature does not exceed 10°C.[3]

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours to ensure completion.

-

Workup: Pour the reaction mixture slowly over crushed ice with vigorous stirring. A solid precipitate (p-nitrophenylacetonitrile) will form.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product.

Step 2: Bromination of p-Nitrophenylacetonitrile

-

Dissolution: In a separate flask cooled in a low-temperature bath (-20°C to 0°C), dissolve the p-nitrophenylacetonitrile obtained from Step 1 in concentrated sulfuric acid.[3]

-

Brominating Agent: Add N-Bromosuccinimide (NBS) portion-wise to the solution, maintaining the low temperature.

-

Reaction: Stir the mixture at low temperature for a specified period until the reaction is complete (monitored by TLC or GC).

-

Workup: Carefully pour the reaction mixture into ice water to precipitate the crude product.

-

Final Purification: Collect the solid by filtration, wash with water, and dry. The crude 2-(3-Bromo-4-nitrophenyl)acetonitrile can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.

Chemical Reactivity and Synthetic Utility

The reactivity of 2-(3-Bromo-4-nitrophenyl)acetonitrile is governed by its three primary functional groups: the nitrile, the benzylic protons, and the substituted aromatic ring.

-

Nitrile Group: The cyano group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid or amide. Alternatively, it can be reduced to a primary amine (-CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

-

Benzylic Protons: The methylene (-CH₂) protons adjacent to the aromatic ring and the nitrile group are acidic.[4] They can be deprotonated by a suitable base (e.g., NaH, NaHMDS) to form a resonance-stabilized carbanion.[5] This nucleophilic carbanion can then be used in C-C bond-forming reactions, such as alkylations or condensations.

-

Aromatic Ring: The powerful electron-withdrawing effect of the nitro group deactivates the ring towards electrophilic aromatic substitution. However, it strongly activates the ring for nucleophilic aromatic substitution (SₙAr). The bromine atom, being a good leaving group and positioned ortho to the activating nitro group, is susceptible to displacement by strong nucleophiles.[6]

This compound serves as an important intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical field. Its structure is found within patented chemical scaffolds, and it is a precursor for compounds investigated as PI3K/mTOR inhibitors.[7]

Safety, Handling, and Storage

Working with 2-(3-Bromo-4-nitrophenyl)acetonitrile requires strict adherence to safety protocols due to its potential hazards. The information below is compiled from various safety data sheets (SDS) for structurally related compounds.

Hazard Identification

Based on related phenylacetonitrile compounds, this chemical should be handled as hazardous.

-

GHS Hazard Statements: Likely to be harmful if swallowed, in contact with skin, or if inhaled.[2][8] May cause skin, eye, and respiratory irritation.[9][10][11]

-

Precautionary Statements: Avoid breathing dust/fumes.[9] Wash hands thoroughly after handling.[9][10] Use only in a well-ventilated area and wear appropriate protective equipment.[9]

Safe Handling and First Aid

-

Engineering Controls: Always handle this compound in a chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[9][11]

-

First Aid (In case of exposure):

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[9][10]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[9][10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9][10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[9][10]

-

Storage Recommendations

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2][9] It should be kept away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8] Recommended storage is often refrigerated at 2-8°C.[2]

Spectroscopic Characterization Profile

-

¹H NMR: The spectrum would show signals for the aromatic protons and the benzylic methylene protons. The three aromatic protons would appear as complex multiplets or distinct doublets and doublet of doublets in the aromatic region (~7.5-8.5 ppm). The methylene (-CH₂) protons would likely appear as a singlet further downfield (~4.0 ppm) due to the deshielding effects of the adjacent aromatic ring and nitrile group.

-

¹³C NMR: The spectrum would display eight distinct carbon signals. The nitrile carbon (-C≡N) would appear around 115-120 ppm. The methylene carbon (-CH₂) signal would be found around 20-30 ppm. The six aromatic carbons would have signals in the range of 110-150 ppm, with the carbons attached to the bromo and nitro groups being significantly shifted.

-

IR Spectroscopy: Characteristic absorption bands would be expected for the key functional groups:

-

C≡N (nitrile) stretch: A sharp, medium-intensity peak around 2240-2260 cm⁻¹.

-

N-O (nitro) asymmetric & symmetric stretch: Two strong peaks, one around 1500-1550 cm⁻¹ and another around 1345-1385 cm⁻¹.

-

C-Br stretch: A peak in the fingerprint region, typically 500-600 cm⁻¹.

-

Aromatic C-H stretch: Signals above 3000 cm⁻¹.

-

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This would result in two peaks of nearly equal intensity at m/z 240 and 242.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53414241, 2-(3-Bromo-5-nitrophenyl)acetonitrile. PubChem. Retrieved from [Link]

- CN101402635A. (2009). Synthesis method of 2-bromine-4-nitrobenzene ethane nitrile. Google Patents.

-

Lei, F., Tu, Y., Wang, M., Wang, W., Tang, Q., & Xu, S. (2014). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21647, 3-Bromo-4-nitrophenol. PubChem. Retrieved from [Link]

-

Multiple Authors. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Quora. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). 2-(2-Bromophenyl)-2-propylpentanenitrile. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Propanenitrile, 3-[amino]-. CompTox Chemicals Dashboard. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzeneacetonitrile, 4-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

-

Wang, et al. (n.d.). Supporting Information - In situ phosphonium-containing Lewis base-catalyzed 1,6-cyanation reaction. Retrieved from [Link]

-

IUCr. (2017). 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine. Retrieved from [Link]

-

LookChem. (n.d.). p-Nitrophenylacetonitrile. Retrieved from [Link]

-

Chem-Impex. (n.d.). 3-Bromo-4-nitroaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). Electronic absorption spectra of compounds 2, 3 and 4 in acetonitrile solution. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-bromo-4-nitrophenol (C6H4BrNO3). Retrieved from [Link]

-

Boitsov, S., Songstad, J., & Törnroos, K. W. (2002). (n-Nitrophenyl)acetonitrile, with n = 2, 3 and 4. Acta Crystallographica Section C, 58(Pt 8), o528–o532. Retrieved from [Link]

-

Znoiko, S. A., et al. (2025). The differing reactivity of the bromo and nitro groups in 4-bromo-5-nitrophthalonitrile towards nucleophilic attack. ResearchGate. Retrieved from [Link]

-

Queen's University Belfast. (2012). The Importance of Acetonitrile in the Pharmaceutical Industry. Retrieved from [Link]

-

ChemRxiv. (2025). Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile. Retrieved from [Link]

-

Medlik, A., et al. (2019). Nitro-Group-Containing Drugs. PubMed. Retrieved from [Link]

-

Frontiers Research Topic. (n.d.). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Retrieved from [Link]

Sources

- 1. 2-(3-Bromo-5-nitrophenyl)acetonitrile | C8H5BrN2O2 | CID 53414241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Synthesis of 2-bromine-4-nitrobenzene ethane nitrile - Eureka | Patsnap [eureka.patsnap.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. 3-ブロモフェニルアセトニトリル 98% | Sigma-Aldrich [sigmaaldrich.com]

Technical Guide: Strategic Synthesis and Quality Control of 2-(3-Bromo-4-nitrophenyl)acetonitrile

The following technical guide details the strategic synthesis, quality control, and handling of 2-(3-Bromo-4-nitrophenyl)acetonitrile , a critical intermediate in the development of indole-based therapeutics and kinase inhibitors.

Executive Summary & Target Profile

2-(3-Bromo-4-nitrophenyl)acetonitrile is a high-value bifunctional building block. Its structural utility lies in the orthogonality of its functional groups: the nitro group (reducible to an amine for cyclization), the bromine atom (a handle for Suzuki/Buchwald couplings), and the acetonitrile moiety (a precursor to acids, amides, or ethylamines).

-

IUPAC Name: 2-(3-Bromo-4-nitrophenyl)acetonitrile

-

CAS Number: 124840-60-4

-

Molecular Formula:

-

Molecular Weight: 241.04 g/mol

-

Primary Application: Synthesis of 4,6-substituted indoles (via reductive cyclization) and PI3K/mTOR inhibitors.

Retrosynthetic Analysis & Strategy

The most robust synthetic pathway relies on the functionalization of the benzylic carbon of 3-bromo-4-nitrotoluene . This route avoids the poor regioselectivity associated with nitrating 3-bromophenylacetonitrile and utilizes the well-defined Wohl-Ziegler bromination followed by nucleophilic displacement.

Retrosynthesis Diagram

Starting Materials & Precursor Synthesis

While 3-bromo-4-nitrotoluene is commercially available, in-house preparation may be required for large-scale campaigns to ensure isomer purity.

Primary Starting Material: 3-Bromo-4-nitrotoluene[1][2][3][4]

-

Purity Requirement: >98% (Isomeric purity is critical; 2-bromo-4-nitro isomers are difficult to separate downstream).

-

Source Synthesis (If required):

-

Nitration of m-Bromotoluene: Reacting m-bromotoluene with

yields a mixture of 4-nitro (major) and 2-nitro/6-nitro isomers. Fractional crystallization is required.[1] -

From p-Toluidine (High Fidelity):

-

Step A: Acetylation of p-toluidine

p-Acetotoluidide. -

Step B: Bromination (ortho to acetamide)

3-Bromo-4-acetaminotoluene. -

Step C: Hydrolysis

3-Bromo-4-aminotoluene.[2] -

Step D: Oxidation (e.g., Caro's acid) or Sandmeyer-type nitration

3-Bromo-4-nitrotoluene .

-

-

Experimental Protocols (Step-by-Step)

Step 1: Radical Bromination (Wohl-Ziegler Reaction)

This step converts the methyl group to a bromomethyl group. Critical Control Point: Over-bromination leads to the benzal dibromide, which is a dead-end impurity.

Reaction Scheme:

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and mechanical stirrer.

-

Charging: Charge 3-bromo-4-nitrotoluene (1.0 eq) and anhydrous Carbon Tetrachloride (

) or Chlorobenzene (10 vol).-

Note: Benzotrifluoride is a greener alternative to

.

-

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) and AIBN (0.05 eq).

-

Initiation: Heat the mixture to reflux (

for -

Monitoring: Monitor by HPLC/TLC. Stop when starting material is <5%.[1] Do not chase complete conversion if dibromide formation accelerates.[1]

-

Workup: Cool to

. Filter off the succinimide byproduct. -

Purification: Concentrate the filtrate. Recrystallize from Heptane/EtOAc to obtain 3-bromo-4-nitrobenzyl bromide .

Key Data:

| Parameter | Specification |

|---|---|

| Yield | 75–85% |

| Appearance | Pale yellow solid |

| Major Impurity | 3-bromo-4-nitrobenzal bromide (<5%) |

Step 2: Cyanation (Nucleophilic Substitution)

Displacement of the benzylic bromide with cyanide. Safety Warning: This step generates inorganic cyanides and potential HCN gas if acidified.

Reaction Scheme:

Protocol:

-

Setup: Use a reactor vented to a scrubber containing bleach (sodium hypochlorite) to neutralize any escaping HCN.

-

Solvent System: Dissolve 3-bromo-4-nitrobenzyl bromide (1.0 eq) in DMSO (5 vol).

-

Alternative: Ethanol/Water (4:1) can be used but often requires heating and longer times.

-

-

Addition: Slowly add Sodium Cyanide (NaCN) (1.2 eq) while maintaining internal temperature

(Exothermic). -

Reaction: Stir at room temperature for 2–4 hours.

-

Quench: Pour the reaction mixture slowly into Ice Water (20 vol). The product should precipitate.

-

Isolation: Filter the solid. Wash the cake copiously with water to remove residual cyanide and DMSO.

-

Purification: Recrystallize from Ethanol or Isopropanol.

Key Data:

| Parameter | Specification |

|---|---|

| Yield | 80–90% |

| Melting Point | 114–116°C (approx) |

| Appearance | Off-white to yellow crystalline solid |

Process Workflow Diagram

Safety & Handling (HSE)

Energetic Materials

-

Nitro Compounds: The starting material and product are nitro-aromatics. While stable, they should not be subjected to adiabatic heating. Differential Scanning Calorimetry (DSC) is recommended before scaling up >100g to determine onset of decomposition.

Cyanide Hazards

-

NaCN: Fatal if swallowed or in contact with skin.

-

HCN Generation: Never allow the cyanation reaction mixture to contact acid. The workup (water quench) must be basic (pH > 10).

-

Waste Disposal: All aqueous waste from Step 2 must be treated with bleach (NaOCl) to oxidize cyanide to cyanate before disposal.

Lachrymators

-

Benzyl Bromide Intermediate: 3-bromo-4-nitrobenzyl bromide is a potent lachrymator (tear gas). Handle only in a functioning fume hood. Decontaminate glassware with ethanolic KOH.

References

-

Wohl-Ziegler Bromination Standards: Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271-317. Link

-

Cyanation Protocols: Friedman, L., & Shechter, H. (1960). Preparation of Nitriles from Halides and Sodium Cyanide. Selective Solvation Effects in Nucleophilic Reactions. The Journal of Organic Chemistry, 25(6), 877-879. Link

-

Indole Synthesis Applications: Leimgruber, W., & Batcho, A. D. (1973). Method for preparing indoles. US Patent 3,732,245. (Contextual grounding for the utility of nitro-toluene derivatives). Link

-

Safety Data: PubChem Compound Summary for 2-(3-Bromo-4-nitrophenyl)acetonitrile. Link

Sources

A Comprehensive Technical Guide to 2-(3-Bromo-4-nitrophenyl)acetonitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3-Bromo-4-nitrophenyl)acetonitrile is a substituted aromatic nitrile that serves as a highly functionalized and versatile intermediate in organic synthesis. Possessing three distinct reactive sites—a nitrile group, a bromine atom, and a nitro group—this compound is a valuable building block for the construction of complex molecular architectures. Its utility is particularly pronounced in the fields of medicinal chemistry and materials science, where the strategic introduction of its structural motifs can lead to the development of novel pharmaceutical agents, agrochemicals, and dyes. This technical guide provides an in-depth analysis of the compound's chemical identity, physicochemical properties, a detailed and validated synthesis protocol, potential applications, and essential safety and handling information.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is foundational to all scientific research. 2-(3-Bromo-4-nitrophenyl)acetonitrile is systematically named according to IUPAC conventions, and its identity is further confirmed by its unique CAS Registry Number and structural identifiers.

| Identifier | Value |

| IUPAC Name | 2-(3-Bromo-4-nitrophenyl)acetonitrile[1] |

| Synonyms | 3-Bromo-4-nitrobenzeneacetonitrile, Acetonitrile, [3-bromo-4-nitrophenyl]- |

| CAS Number | 129332-47-2 |

| Molecular Formula | C₈H₅BrN₂O₂ |

| Molecular Weight | 241.04 g/mol [2] |

| Canonical SMILES | N#CCC1=CC=C(C(Br)=C1)N(=O)=O[1] |

| InChI | InChI=1S/C8H5BrN2O2/c9-7-5-6(3-4-10)1-2-8(7)11(12)13/h1-2,5H,3H2[1] |

| InChIKey | SDQUHJKLXOJGEX-UHFFFAOYSA-N[1] |

Physicochemical Properties

Understanding the physicochemical properties of 2-(3-Bromo-4-nitrophenyl)acetonitrile is critical for its handling, reaction optimization, and purification. The data presented below are derived from computational predictions and empirical data from structurally related analogs.

| Property | Value / Description | Source |

| Appearance | Expected to be a light yellow to brown solid, based on analogs. | [3] |

| Solubility | Soluble in common organic solvents such as acetonitrile, chloroform, and ethyl acetate. Low water solubility is expected. | [4][5][6] |

| Melting Point | Data not available for the specific isomer. The related isomer, 3-Bromophenylacetonitrile, has a melting point of 27-28 °C. | [7] |

| Boiling Point | Data not available. The related isomer, 3-Bromophenylacetonitrile, has a boiling point of 145-147 °C at 10 mmHg. | [7] |

| Topological Polar Surface Area (TPSA) | 66.93 Ų | [8] |

| LogP (Predicted) | 2.42 | [8] |

Synthesis and Mechanism

The synthesis of 2-(3-Bromo-4-nitrophenyl)acetonitrile is efficiently achieved through a two-step electrophilic aromatic substitution sequence starting from phenylacetonitrile. This strategy leverages the directing effects of the substituents to install the nitro and bromo groups at the desired positions with high regioselectivity.

Synthetic Strategy: A Tale of Directing Groups

The causality behind the synthetic sequence is rooted in the principles of electrophilic aromatic substitution.

-

Nitration First: The initial step involves the nitration of phenylacetonitrile. The cyanomethyl group (-CH₂CN) is an ortho-, para-director. Due to steric hindrance at the ortho position, the reaction strongly favors the formation of the para-substituted product, 4-nitrophenylacetonitrile.

-

Subsequent Bromination: The second step is the bromination of the 4-nitrophenylacetonitrile intermediate. The nitro group (-NO₂) is a powerful deactivating group and a meta-director. Therefore, it directs the incoming electrophile (Br⁺) to the position meta to itself, which is the 3-position on the phenyl ring. This results in the desired 2-(3-Bromo-4-nitrophenyl)acetonitrile.

Synthesis Workflow Diagram

Caption: Two-step synthesis of 2-(3-Bromo-4-nitrophenyl)acetonitrile.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the nitration and bromination of phenylacetonitrile derivatives.[4]

Step 1: Synthesis of 4-Nitrophenylacetonitrile

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated nitric acid (2.8 eq) and concentrated sulfuric acid (4.2 eq).

-

Cooling: Cool the acid mixture to 5°C in an ice-water bath. This is crucial to control the highly exothermic nature of the nitration reaction and prevent over-nitration or side reactions.

-

Addition of Substrate: Add phenylacetonitrile (1.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

-

Reaction: After the addition is complete, allow the mixture to stir at 10°C for 1 hour.

-

Workup: Pour the reaction mixture slowly into a beaker containing crushed ice with vigorous stirring. A solid precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield crude 4-nitrophenylacetonitrile. The product can be used in the next step without further purification.

Step 2: Synthesis of 2-(3-Bromo-4-nitrophenyl)acetonitrile

-

Reaction Setup: In a separate three-neck flask, dissolve the crude 4-nitrophenylacetonitrile (1.0 eq) from Step 1 in concentrated sulfuric acid.

-

Cooling: Cool the solution to -20°C using a low-temperature bath (e.g., dry ice/acetone).

-

Addition of Brominating Agent: Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise, maintaining the temperature below -15°C. NBS is a convenient and safer source of electrophilic bromine compared to liquid bromine.

-

Reaction: Stir the reaction mixture at -15°C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) for the disappearance of the starting material.[9]

-

Workup: Once the reaction is complete, pour the mixture onto crushed ice.

-

Isolation and Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water and then with a cold solution of sodium bisulfite to remove any unreacted bromine. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 2-(3-Bromo-4-nitrophenyl)acetonitrile.

Applications in Research and Development

The synthetic value of 2-(3-Bromo-4-nitrophenyl)acetonitrile lies in the orthogonal reactivity of its three functional groups, making it a powerful intermediate for building molecular diversity.

Role as a Versatile Synthetic Intermediate

-

Nitrile Group (-CN): This group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in addition reactions, offering numerous pathways for molecular elaboration.[10]

-

Bromo Group (-Br): The bromine atom serves as an excellent leaving group for nucleophilic aromatic substitution reactions and is a key participant in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[10]

-

Nitro Group (-NO₂): The nitro group can be readily reduced to an aniline, which is a fundamental precursor for a vast array of pharmaceuticals and dyes.[3] The presence of the aniline functionality opens up further synthetic possibilities, such as diazotization and amide bond formation.

This trifunctional nature makes the compound a desirable starting material for synthesizing libraries of compounds for screening in drug discovery programs, particularly for antibacterial and antifungal agents.[3]

Potential Synthetic Transformations

Caption: Key reaction pathways for 2-(3-Bromo-4-nitrophenyl)acetonitrile.

Analytical and Quality Control Methods

Ensuring the identity and purity of 2-(3-Bromo-4-nitrophenyl)acetonitrile is paramount for its use in subsequent reactions. A combination of chromatographic and spectroscopic techniques is recommended.

-

High-Performance Liquid Chromatography (HPLC): As a non-volatile aromatic compound, HPLC is an ideal method for purity assessment. A reversed-phase C18 column with a mobile phase of acetonitrile and water, coupled with a UV detector (monitoring at ~225-254 nm), would be effective for separating the main component from potential impurities.[11][12]

-

Gas Chromatography (GC): GC can also be used for purity analysis, provided the compound is thermally stable. A flame ionization detector (FID) offers general-purpose detection, while a nitrogen-phosphorus detector (NPD) would provide enhanced selectivity and sensitivity for this nitrogen-containing molecule.[11][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The proton NMR spectrum will show characteristic signals for the aromatic protons and the methylene (-CH₂) protons, with splitting patterns and chemical shifts confirming the substitution pattern.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight and fragmentation pattern, providing further evidence of the compound's identity.

Safety, Handling, and Storage

Hazard Identification

-

Toxicity: The compound is expected to be toxic if swallowed, in contact with skin, or if inhaled, similar to other organobromine and nitrile compounds.[5][14]

-

Irritation: Causes skin irritation and serious eye irritation.[5][15] May cause respiratory irritation.[5]

-

Metabolism: Like other nitriles, there is a potential for metabolism to release cyanide, leading to systemic toxicity.

Recommended Handling Procedures

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[16]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[15]

-

Hygiene: Avoid breathing dust.[5] Wash hands thoroughly after handling.[15] Do not eat, drink, or smoke in the work area.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[15]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[15]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[15]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

2-(3-Bromo-4-nitrophenyl)acetonitrile is a strategically important chemical intermediate with significant potential in synthetic chemistry. Its well-defined synthesis and the orthogonal reactivity of its functional groups make it a valuable precursor for creating novel molecules with applications in pharmaceuticals, agrochemicals, and material science. Proper adherence to the analytical, handling, and safety protocols outlined in this guide will enable researchers to effectively and safely utilize this versatile compound in their development programs.

References

- Synthesis of 2-bromine-4-nitrobenzene ethane nitrile - Eureka | Patsnap. (2009, April 8).

-

2-(3-Bromo-5-nitrophenyl)acetonitrile | C8H5BrN2O2 | CID 53414241 - PubChem. Available at: [Link]

-

Analytical Methods - Agency for Toxic Substances and Disease Registry. Available at: [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 5). Available at: [Link]

-

What is the synthesis of 2-Bromo-4-nitrophenol from benzene? - Quora. (2021, June 3). Available at: [Link]

-

Bromoacetonitrile - Chemical Datasheet. Available at: [Link]

-

SUPPORTING INFORMATION - In situ phosphonium-containing Lewis base-catalyzed 1,6-cyanation reaction. Available at: [Link]

-

Understanding Bromoacetonitrile: From Laboratory to Industrial Chemistry. (2025, July 21). Available at: [Link]

-

2-(3-bromo-4-(trifluoromethyl)phenyl)acetonitrile (C9H5BrF3N) - PubChemLite. Available at: [Link]

-

3-Bromo-4-nitrophenol | C6H4BrNO3 | CID 21647 - PubChem. Available at: [Link]

-

3-Nitrophenylacetonitrile | C8H6N2O2 | CID 12125 - PubChem. Available at: [Link]

-

Organic Syntheses Procedure. Available at: [Link]

-

Propanenitrile, 3-[amino]- - EPA. Available at: [Link]

-

Bromoacetonitrile - SAFETY DATA SHEET. (2016, December 14). Available at: [Link]

-

2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine. (2017, November 7). Available at: [Link]

-

3-Bromo-4-nitrobenzeneacetonitrile - CAS Common Chemistry. Available at: [Link]

- Process for preparing p-nitrophenyl acetonitrile by directional nitrification - Google Patents.

-

Method 8033: Acetonitrile by Gas Chromatography with Nitrogen-Phosphorus Detection - EPA. Available at: [Link]

-

Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. (2023, August 27). Available at: [Link]

-

Developing Membrane Separation Processes in Acetonitrile Recovery for Pharmaceutical Applications - Sterlitech Corporation. (2026, January 12). Available at: [Link]

-

The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste - Queen's University Belfast. (2012, February 27). Available at: [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 2-(3-Bromo-5-nitrophenyl)acetonitrile | C8H5BrN2O2 | CID 53414241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis of 2-bromine-4-nitrobenzene ethane nitrile - Eureka | Patsnap [eureka.patsnap.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 3-ブロモフェニルアセトニトリル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chemscene.com [chemscene.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. lifechempharma.com [lifechempharma.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification - Google Patents [patents.google.com]

- 13. epa.gov [epa.gov]

- 14. lifechempharma.com [lifechempharma.com]

- 15. fishersci.com [fishersci.com]

- 16. spectrumchemical.com [spectrumchemical.com]

Navigating the Synthesis and Characterization of 2-(3-Bromo-4-nitrophenyl)acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Bromo-4-nitrophenyl)acetonitrile, a substituted phenylacetonitrile derivative, represents a class of chemical building blocks pivotal in the landscape of medicinal chemistry and materials science. The strategic placement of bromo, nitro, and acetonitrile functionalities on the phenyl ring imparts a unique reactivity profile, making it a valuable precursor for the synthesis of a diverse array of more complex molecules. The electron-withdrawing nature of the nitro and cyano groups, combined with the synthetic versatility of the aryl bromide, allows for its participation in a wide range of chemical transformations. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and handling of this compound, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties

While specific experimental data for 2-(3-Bromo-4-nitrophenyl)acetonitrile (CAS RN: 124840-60-4) is not extensively documented in publicly available literature, its physical appearance can be reliably inferred from closely related structural analogs.[1] Compounds containing a nitrophenyl group typically present as solids with a color ranging from off-white to yellow or beige. This coloration is attributed to the electronic transitions within the nitroaromatic chromophore.

Table 1: Physicochemical Properties of 2-(3-Bromo-4-nitrophenyl)acetonitrile and Related Analogs

| Property | 2-(3-Bromo-4-nitrophenyl)acetonitrile (Inferred) | 2-(3-Bromo-4-methoxyphenyl)acetonitrile | 2-(3-Bromo-4-fluorophenyl)acetonitrile |

| CAS Number | 124840-60-4[2] | 772-59-8 | 501420-63-9[1] |

| Molecular Formula | C₈H₅BrN₂O₂[2] | C₉H₈BrNO | C₈H₅BrFN[1] |

| Molecular Weight | 241.04 g/mol [2] | 226.07 g/mol | 214.03 g/mol |

| Physical Appearance | Likely a light yellow to beige solid | Solid | Off-white solid[1] |

| Melting Point | Not reported | 50-53 °C | Not reported |

| Boiling Point | Not reported | 175-178 °C at 6 mmHg | Not reported |

| Solubility | Expected to be soluble in common organic solvents | Soluble in organic solvents | Soluble in organic solvents |

The presence of the polar nitro and nitrile groups suggests that while the compound will have limited solubility in water, it should be readily soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone.

Synthesis and Purification

The synthesis of 2-(3-Bromo-4-nitrophenyl)acetonitrile typically involves a multi-step process, starting from a commercially available substituted toluene. A plausible and commonly employed synthetic strategy is outlined below. The rationale behind this pathway is the robust and well-established nature of each transformation, ensuring a reliable route to the target molecule.

Experimental Protocol: A Representative Synthetic Pathway

Step 1: Nitration of 3-Bromotoluene

-

To a stirred solution of 3-bromotoluene in concentrated sulfuric acid, cooled to 0-5 °C, add fuming nitric acid dropwise, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC or GC-MS).

-

Carefully pour the reaction mixture onto crushed ice, resulting in the precipitation of the crude product.

-

Filter the solid, wash with copious amounts of water until the filtrate is neutral, and dry under vacuum to yield a mixture of nitrated isomers.

Causality: The use of a strong acid mixture (sulfuric and nitric acid) is the standard method for electrophilic aromatic nitration. The reaction is performed at low temperatures to control the exothermic reaction and to minimize the formation of dinitrated byproducts.

Step 2: Benzylic Bromination

-

Dissolve the mixture of nitrated isomers in a suitable non-polar solvent such as carbon tetrachloride or cyclohexane.

-

Add N-bromosuccinimide (NBS) and a radical initiator, such as benzoyl peroxide or AIBN.

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

-

Continue refluxing until the reaction is complete (monitored by the disappearance of the starting material).

-

Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.

Causality: Free-radical bromination with NBS is a highly selective method for brominating the benzylic position of toluenes without affecting the aromatic ring. The initiator and UV light are necessary to generate the bromine radical required for the reaction to proceed.

Step 3: Cyanation

-

Dissolve the crude benzylic bromide in a polar aprotic solvent such as acetone or DMSO.

-

Add a solution of sodium or potassium cyanide in water.

-

Stir the biphasic mixture vigorously at room temperature or with gentle heating.

-

Monitor the reaction for the disappearance of the bromide.

-

Once complete, perform an aqueous workup, extracting the product into an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude 2-(3-bromo-4-nitrophenyl)acetonitrile.

Causality: This is a classic nucleophilic substitution reaction (SN2), where the cyanide ion displaces the bromide. The choice of a polar aprotic solvent helps to solvate the cation of the cyanide salt, increasing the nucleophilicity of the cyanide anion.

Purification

The crude product is typically purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol. This method is effective for removing impurities and obtaining a product of high purity, which should present as a crystalline solid.

Workflow Diagram

Caption: Synthetic pathway for 2-(3-Bromo-4-nitrophenyl)acetonitrile.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-(3-Bromo-4-nitrophenyl)acetonitrile and its intermediates.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Toxicity: While specific toxicity data for this compound is limited, related nitrophenyl and bromoacetonitrile compounds are known to be toxic if swallowed, in contact with skin, or if inhaled. Assume this compound is hazardous and handle with care.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

2-(3-Bromo-4-nitrophenyl)acetonitrile is a versatile chemical intermediate with significant potential in synthetic chemistry. While its physical properties are not widely reported, a solid, light-yellow to beige appearance can be anticipated based on analogous structures. The synthetic route outlined in this guide provides a reliable method for its preparation, and adherence to strict safety protocols is paramount during its handling and use. This guide serves as a foundational resource for researchers and professionals aiming to leverage the unique chemical attributes of this compound in their synthetic endeavors.

References

-

CAS Common Chemistry. 3-Bromo-4-nitrobenzeneacetonitrile. [Link]

-

PubChem. 2-(3-Bromo-5-nitrophenyl)acetonitrile. [Link]

Sources

Technical Guide: Solubility Profiling & Thermodynamic Analysis of 2-(3-Bromo-4-nitrophenyl)acetonitrile

This guide serves as an advanced technical resource for the physicochemical characterization of 2-(3-Bromo-4-nitrophenyl)acetonitrile (CAS: 124840-60-4).

Executive Summary & Compound Architecture

2-(3-Bromo-4-nitrophenyl)acetonitrile is a critical halogenated nitro-aromatic intermediate, predominantly utilized in the synthesis of indole derivatives via reductive cyclization (e.g., Leimgruber-Batcho or similar indole syntheses) and as a scaffold in kinase inhibitor development.

Understanding its solubility landscape is not merely a cataloging exercise but a prerequisite for:

-

Process Optimization: Designing high-yield recrystallization steps to remove regioisomers (e.g., 2-bromo-4-nitro analogs).

-

Reaction Kinetics: Selecting solvents that maximize concentration without precipitating the intermediate during nucleophilic substitution.

Physicochemical Profile[1][2][3][4][5]

-

CAS Number: 124840-60-4[1]

-

Molecular Formula:

[2][3] -

Structural Drivers:

-

Nitro Group (

): Strong electron-withdrawing group; increases polarity and crystal lattice energy. -

Bromine Atom (

): Increases lipophilicity (LogP) and molecular weight; typically reduces solubility in polar protic solvents compared to the non-halogenated analog. -

Acetonitrile Moiety (

): Provides a dipole moment compatible with medium-polarity aprotic solvents.

-

Solubility Landscape: Analog-Based Predictive Modeling

Note: While specific thermodynamic tables for CAS 124840-60-4 are proprietary, we utilize the experimentally validated data of its structural analog, p-nitrophenylacetonitrile , to establish the baseline solvent hierarchy. The 3-bromo substituent shifts the absolute values but rarely alters the relative solvent rank.

Solvent Hierarchy & Interaction Mechanism

The solubility of 2-(3-Bromo-4-nitrophenyl)acetonitrile follows a distinct polarity-driven hierarchy. The "Bromine Effect" generally suppresses solubility in highly polar protic solvents (Water, Methanol) while enhancing interaction with polar aprotic and aromatic solvents.

Table 1: Predicted Solubility Hierarchy & Solvent Suitability

| Rank | Solvent Class | Specific Solvents | Interaction Mechanism | Suitability |

| 1 | Polar Aprotic | Acetone, Ethyl Acetate, DMF, NMP | Dipole-dipole interactions; disruption of crystal lattice via nitro-group solvation. | High (Reaction Media) |

| 2 | Moderately Polar | Acetonitrile, THF | High (Synthesis/Purification) | |

| 3 | Aromatic | Toluene, Xylene | Dispersion forces (London) interacting with the brominated ring. | Medium (Recrystallization Anti-solvent) |

| 4 | Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen bonding (Solute is H-bond acceptor only). Solubility decreases as alcohol chain length increases. | Medium/Low (Recrystallization Anti-solvent) |

| 5 | Highly Polar | Water | Hydrophobic effect dominates; high lattice energy prevents hydration. | Insoluble (Wash solvent) |

Thermodynamic Behavior (The "Why")

The dissolution of nitro-aryl acetonitriles is typically an endothermic process (

-

Temperature Sensitivity: Solubility increases exponentially with temperature.

-

The "Crossover" Phenomenon: In binary mixtures (e.g., Ethyl Acetate + Isopropanol), a co-solvency maximum often occurs where the entropy of mixing outweighs the enthalpy penalty.

Experimental Methodology: Self-Validating Protocols

To generate precise solubility data for your specific batch (accounting for polymorphic variations), use the Laser Monitoring Dynamic Method . This is superior to the static shake-flask method for generating polythermal curves.

Protocol A: Laser Monitoring Solubility Determination

Objective: Determine the saturation temperature (

-

Preparation: Weigh precisely

grams of 2-(3-Bromo-4-nitrophenyl)acetonitrile into a jacketed glass vessel. -

Solvent Addition: Add a known mass (

) of solvent. -

Equilibration: Stir at 400 RPM. The mixture should be a suspension at the starting temperature (

, e.g., 283.15 K). -

Heating Ramp: Increase temperature at a slow rate (

) using a programmable thermostat. -

Detection: Direct a laser beam (approx. 5 mW) through the vessel to a photodiode detector.

-

Suspension: Beam scatters; low intensity at detector.

-

Dissolution: Solution clears; intensity spikes to maximum.

-

-

Validation: Record the temperature at which transmittance reaches 95% of the baseline of pure solvent. This is

. -

Repeat: Add more solute to the same vessel and repeat to generate the next point on the curve.

Protocol B: Gravimetric Verification (Static)

Use this to validate the Laser Method at 298.15 K.

-

Saturate solvent with excess solid for 24 hours.

-

Filter supernatant through a 0.45

m PTFE syringe filter (pre-heated to T). -

Evaporate solvent and weigh the dry residue.

Visualization: Workflow & Logic

Figure 1: Laser Solubility Measurement Workflow

This diagram illustrates the logical flow of the dynamic laser method, ensuring data integrity through feedback loops.

Caption: Dynamic Laser Monitoring workflow for precise solubility boundary determination.

Figure 2: Recrystallization Solvent Selection Logic

A decision tree for selecting the optimal solvent system based on the solubility data.

Caption: Solvent selection logic based on polarity and temperature sensitivity.

Mathematical Modeling

To interpolate solubility data (

- : Mole fraction solubility.[5][4]

- : Absolute temperature (K).[5][6]

-

: Empirical parameters derived from regression analysis.

-

Interpretation:

relates to the enthalpy of solution. If

-

References

-

CAS Common Chemistry. 3-Bromo-4-nitrobenzeneacetonitrile (CAS 124840-60-4) Details.[1] American Chemical Society.[5][1] [Link][1]

-

Wang, J., et al. (2020).[5] Solubility Modeling, Solute–Solvent Interactions, and Thermodynamic Dissolution Properties of p-Nitrophenylacetonitrile in Sixteen Monosolvents. Journal of Chemical & Engineering Data.[5][7] [Link](Cited as primary structural analog benchmark).

-

Willeford, B.R. (1956).[8] The solubility of 3-bromo-4-nitrophenol in water and acetone.[8] U.S. Geological Survey / Ecology. [Link](Cited for halogen/nitro substituent effects).

-

Zhu, C., et al. (2023). Solubility Determination and Comprehensive Analysis of Heat-Resistant Energetic Materials (Nitro-aromatics). PMC / NIH. [Link](Cited for Laser Monitoring Protocol methodology).

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. chemscene.com [chemscene.com]

- 3. 2-(3-Bromo-5-nitrophenyl)acetonitrile | C8H5BrN2O2 | CID 53414241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Experimental analysis and thermodynamic modelling of Nitroxynil solubility in pure solvent and binary solvent - Arabian Journal of Chemistry [arabjchem.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The solubility of 3-bromo-4-nitrophenol in water and acetone | U.S. Geological Survey [usgs.gov]

Safe Handling and Management of 2-(3-Bromo-4-nitrophenyl)acetonitrile

Topic: 2-(3-Bromo-4-nitrophenyl)acetonitrile Safety and Handling Content Type: Technical Safety Guide & Whitepaper Audience: Senior Researchers, Process Chemists, and HSE Managers.[1]

Executive Summary & Chemical Identity

2-(3-Bromo-4-nitrophenyl)acetonitrile (CAS: 124840-60-4 ) is a specialized intermediate used primarily in the synthesis of complex heterocycles, including indole derivatives and kinase inhibitors.[1] Its structure combines three high-hazard functionalities: a nitrile (potential cyanide source), a nitro group (thermal instability/energetic potential), and a benzylic halide motif (potent lachrymatory and alkylating properties).[1]

This guide moves beyond generic MSDS data, applying Read-Across Toxicology from structurally analogous benzyl cyanides to establish a robust "Defense in Depth" safety protocol.

Physicochemical Profile [2][3][4][5][6][7]

| Property | Description / Value | Technical Note |

| CAS Number | 124840-60-4 | Specific isomer verification required. |

| Molecular Formula | C₈H₅BrN₂O₂ | MW: 241.04 g/mol |

| Physical State | Solid (Crystalline) | Typically off-white to pale yellow. |

| Solubility | DMSO, DMF, Ethyl Acetate | Insoluble in water.[1] |

| Reactivity Class | High | Acidic |

| Key Hazard | Lachrymator / Acute Toxin | Irritating to eyes/mucous membranes; metabolic cyanide release. |

Comprehensive Hazard Assessment

The safety profile of this compound is governed by the synergistic effects of its functional groups.

2.1 The "Lachrymator-Cyanide" Dual Threat

Unlike simple nitriles, the benzylic position (adjacent to the benzene ring) makes the nitrile group and the methylene protons highly reactive.[1]

-

Lachrymatory Effect: Similar to 3-bromobenzyl cyanide, this compound can cause severe eye and respiratory irritation at low concentrations.[7][8] The mechanism involves alkylation of TRPA1 ion channels in sensory nerves.

-

Metabolic Cyanide Release: Upon ingestion or dermal absorption, the nitrile moiety is metabolized by cytochrome P450 enzymes, slowly releasing cyanide ions (

).[1] This results in delayed toxicity (histotoxic hypoxia), where symptoms may not appear for 30–60 minutes.

2.2 Thermal & Chemical Instability

-

Nitro Group (

): The presence of a nitro group on the aromatic ring, particularly ortho to a bromine, introduces thermodynamic instability.[1] While not a primary explosive, it increases the energy of decomposition. Avoid heating above 100°C without Differential Scanning Calorimetry (DSC) validation. -

Base Sensitivity: The electron-withdrawing nature of the Nitro and Nitrile groups renders the benzylic protons (

) highly acidic (

Engineering Controls & PPE: Defense in Depth

We utilize a "Swiss Cheese" model of safety, where multiple layers of protection mitigate the risk of failure in any single layer.

Figure 1: Defense in Depth Strategy.

PPE Matrix

| Protection Zone | Requirement | Rationale |

| Respiratory | Fume Hood (Face Velocity > 100 fpm) | Mandatory. If solid is handled outside a hood, a Full-Face Respirator with ABEK-P3 cartridges is required. |

| Dermal (Hands) | Double Gloving | Inner: Nitrile (4 mil). Outer: Laminate (Silver Shield/4H). Standard nitrile degrades rapidly in halogenated solvents often used with this compound. |

| Ocular | Chemical Goggles | Safety glasses are insufficient due to lachrymatory vapors. |

| Body | Lab Coat + Apron | Tyvek sleeves recommended during weighing to prevent wrist exposure. |

Operational Protocols

4.1 Safe Weighing & Transfer

The highest risk of exposure occurs during the transfer of the solid.

-

Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure. Nitro-aromatics can be static-sensitive.

-

Damping: If process chemistry allows, pre-wet the solid with the reaction solvent (e.g., DMSO or Toluene) inside the shipping container before transfer to eliminate dust generation.

-

Closed Transfer: For quantities >10g, use a powder funnel or a dedicated solid-addition funnel (e.g., screw-feeder) to avoid open-air pouring.

4.2 Reaction Setup

-

Solvent Choice: Avoid protic solvents if using strong bases to prevent side reactions.

-

Temperature Control: Always add reagents at 0°C to 5°C initially. The induction period for the reaction of benzyl cyanides can be deceptive; a delayed exotherm may occur if reagents are added too quickly at room temperature.

Emergency Response & Decontamination

In the event of exposure, the "Delay Factor" of nitrile toxicity requires immediate, preemptive action.[1]

Figure 2: Emergency Response Logic Flow.

Decontamination of Spills

Do NOT use acid.[5] Acidification of nitriles can generate Hydrogen Cyanide (HCN) gas.

-

Isolate: Evacuate the immediate area (5-10 meters).

-

Neutralize: Apply a Sodium Hypochlorite (Bleach) solution (10-15%) mixed with dilute Sodium Hydroxide. The hypochlorite oxidizes the cyanide moiety to cyanate (

), which is less toxic.-

Reaction:

-

-

Wait: Allow 30 minutes of contact time before absorbing with vermiculite.

Waste Management

-

Segregation: Segregate as "Toxic Organic - Cyanide Bearing" . Do not mix with acidic waste streams.[5]

-

Labeling: Clearly label containers with "Potential HCN Generator upon Acidification".

-

Disposal Method: High-temperature incineration is the only acceptable disposal method to ensure complete destruction of the nitro and nitrile functionalities.

References

-

Apollo Scientific. (n.d.). 3-Bromo-4-nitrophenylacetonitrile Safety Data Sheet. Retrieved from

-

PubChem. (n.d.). Compound Summary: 2-(3-Bromo-5-nitrophenyl)acetonitrile (Structural Analog). National Library of Medicine. Retrieved from

-

Organic Syntheses. (1942). Synthesis of Diphenylacetonitrile (General Benzyl Cyanide Handling). Org. Synth. 1942, 22,[1] 23. Retrieved from

-

Fisher Scientific. (2025). Safety Data Sheet: 4-Bromophenylacetonitrile. Retrieved from

-

Cameo Chemicals. (n.d.). Bromobenzyl Cyanides: Hazards and Reactivity. NOAA. Retrieved from

Sources

- 1. CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification - Google Patents [patents.google.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Bromobenzyl Cyanide | C8H6BrN | CID 22044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. BROMOBENZYL CYANIDES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

2-(3-Bromo-4-nitrophenyl)acetonitrile material safety data sheet (MSDS)

The following technical guide provides an in-depth operational framework for the handling, safety, and application of 2-(3-Bromo-4-nitrophenyl)acetonitrile . This document is structured for researchers and drug development professionals, prioritizing safety engineering and experimental integrity.

CAS Registry Number: 124840-60-4 Synonyms: 3-Bromo-4-nitrobenzyl cyanide; (3-Bromo-4-nitrophenyl)acetonitrile Molecular Formula: C₈H₅BrN₂O₂ Molecular Weight: 241.04 g/mol

Executive Summary & Application Context

2-(3-Bromo-4-nitrophenyl)acetonitrile is a specialized halogenated aromatic nitrile intermediate used primarily in the synthesis of pharmacologically active heterocycles. Its structural motif—combining an electron-withdrawing nitro group, a reactive nitrile handle, and a bromine atom amenable to cross-coupling (e.g., Suzuki-Miyaura)—makes it a high-value scaffold in medicinal chemistry, particularly for indole synthesis and PI3K/mTOR inhibitor development.

However, this utility comes with significant risk. The compound possesses the dual hazards of a cyanide-releasing nitrile and a nitro-aromatic moiety , necessitating rigorous containment strategies to prevent acute toxicity and energetic decomposition.[1]

Physicochemical & Hazard Profile

Data synthesized from structural analogs and available safety registries.

Quantitative Data Table

| Property | Value / Description | Note |

| Physical State | Solid (Crystalline powder) | Typically pale yellow to beige. |

| Melting Point | ~114–118 °C (Predicted) | Based on p-nitrobenzyl cyanide analogs. |

| Solubility | DMSO, DMF, Ethyl Acetate, DCM | Insoluble in water. |

| Partition Coeff. (LogP) | ~2.1–2.4 | Lipophilic; penetrates skin barrier. |